(3R)-2,2-dimethylthietan-3-amine
Description
(3R)-2,2-Dimethylthietan-3-amine is a chiral thietane derivative with the molecular formula C₅H₁₁NS and a molecular weight of 117.22 g/mol (CAS: 1909286-67-4). Its structure features a three-membered thietane ring substituted with two methyl groups at the 2-position and an amine group at the 3-position, conferring stereochemical uniqueness . The compound is synthesized with a minimum purity of 95% and is stored under controlled conditions (cool, dry, and ventilated environments) to maintain stability .
Key applications include its role as a pharmaceutical intermediate in drug discovery and material science, where its rigid thietane scaffold enhances thermal stability and mechanical properties in polymers . Spectroscopic data (e.g., SMILES: CC1(C(CS1)N)C, InChIKey: BHIGXGGBHPDRAL-UHFFFAOYSA-N) and synthetic protocols for derivatives are well-documented, highlighting its versatility .
Properties
CAS No. |
1909286-67-4 |
|---|---|
Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3R)-2,2-dimethylthietan-3-amine |
InChI |
InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3/t4-/m1/s1 |
InChI Key |
BHIGXGGBHPDRAL-SCSAIBSYSA-N |
Isomeric SMILES |
CC1([C@@H](CS1)N)C |
Canonical SMILES |
CC1(C(CS1)N)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2-dimethylthietan-3-amine typically involves the formation of the thietan ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor containing sulfur and carbon atoms under specific conditions. For instance, the reaction might involve the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as distillation or crystallization would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the thietan ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
(3R)-2,2-dimethylthietan-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-2,2-dimethylthietan-3-amine exerts its effects depends on its interaction with molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The thietan ring’s sulfur atom can participate in redox reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Key Observations:
Hydrochloride Salt (C₅H₁₂ClNS) : The addition of HCl improves solubility for aqueous-phase reactions, making it preferable in drug formulation studies .
N-Substituted Derivatives (e.g., C₁₂H₂₁NS) : Functionalization with alkynes or aryl groups expands utility in click chemistry or polymer cross-linking .
Parent 3-Amino Thietane: Simpler structure but less stable due to ring strain; often serves as a precursor for advanced derivatives .
Biological Activity
(3R)-2,2-Dimethylthietan-3-amine, with the chemical formula , is a compound that has garnered interest in various fields of research due to its potential biological activities. This article presents a comprehensive review of the available literature on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula :
- SMILES Notation : CC1(C(CS1)N)C
- InChI : InChI=1S/C5H11NS/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3
The compound features a thietan ring, which is a five-membered heterocyclic structure containing sulfur. This unique structure may contribute to its biological activities.
Antimicrobial Activity
Some thietan derivatives have shown promising antimicrobial properties. For instance, studies on similar compounds indicate that modifications in the thietan structure can enhance their efficacy against bacterial strains. While specific data on this compound is lacking, it is reasonable to hypothesize that it may exhibit similar properties based on structural analogies.
Anticancer Activity
Research into related thietan compounds has suggested potential anticancer effects. For example, compounds that activate apoptotic pathways or inhibit cell proliferation have been documented. A study on related structures indicated that certain modifications could lead to increased cytotoxicity in cancer cell lines through mechanisms such as reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption.
Case Studies and Research Findings
While no direct studies on this compound were found in the literature search, several relevant findings from related compounds can provide insight into its potential biological activity:
These studies suggest that compounds with similar structural features may possess significant biological activities.
The proposed mechanisms by which thietan derivatives exert their biological effects include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Oxidative Stress : Generation of reactive oxygen species resulting in cellular damage.
- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
